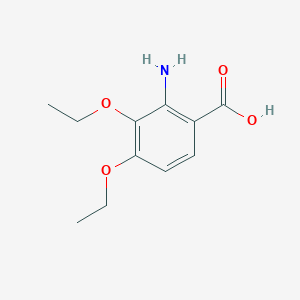

2-Amino-3,4-diethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-8-6-5-7(11(13)14)9(12)10(8)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLVSKCHUEVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488307 | |

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-72-9 | |

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 3,4 Diethoxybenzoic Acid

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of 2-Amino-3,4-diethoxybenzoic acid typically involves a multi-step sequence starting from a more readily available, substituted benzoic acid scaffold. The key transformations include the introduction of the amino group, or its nitro precursor, and the installation of the two ethoxy groups. The order of these steps is crucial to manage the directing effects of the substituents and to ensure regiochemical control.

Synthesis from Related Benzoic Acid Scaffolds

A common strategy commences with a precursor that already contains some of the desired functionalities. A logical starting point would be a dihydroxybenzoic acid derivative, which allows for the subsequent installation of the ethoxy groups. For instance, a plausible route could begin with 3,4-dihydroxybenzoic acid. Nitration of this starting material would be the next critical step. The directing effects of the hydroxyl and carboxyl groups would need to be carefully considered to achieve the desired 2-nitro-3,4-dihydroxybenzoic acid intermediate.

Alternatively, a synthesis could start from a compound like 3,4-dimethoxy-6-nitrobenzaldehyde. google.com Oxidation of the aldehyde to a carboxylic acid would yield 3,4-dimethoxy-6-nitrobenzoic acid. google.com While this provides the correct substitution pattern for the nitro and carboxyl groups, subsequent ether cleavage followed by re-etherification with ethyl groups would be necessary, adding to the step count.

A more direct precursor, if available, would be 2-nitro-3,4-dihydroxybenzoic acid. This intermediate provides the ideal foundation for the subsequent installation of the diethoxy groups and final reduction of the nitro group.

Introduction of Amino Functionality

The amino group at the C2 position is almost universally introduced via the reduction of a nitro group. The nitration of the benzoic acid ring is a key step, and its timing within the synthetic sequence is critical. For example, nitration of a 3,4-disubstituted benzoic acid is directed to the C2 or C6 positions.

Once the nitro group is in place, its reduction to an amine is a standard transformation. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, in the synthesis of related aminobenzoic acids, reduction with ammonium (B1175870) sulfide (B99878) has been utilized, particularly in microwave-assisted procedures. researchgate.net

Diethoxy Group Installation Strategies

The formation of the two ether linkages to create the 3,4-diethoxy substitution pattern is a cornerstone of the synthesis. The most common method for this transformation is the Williamson ether synthesis. This involves the O-alkylation of a dihydroxy precursor, such as 2-nitro-3,4-dihydroxybenzoic acid, with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The base, typically a carbonate like K2CO3 or a hydroxide, deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxides, which then attack the ethylating agent.

Another classical method applicable here is the Ullmann condensation. wikipedia.orgorganic-chemistry.org While often used for forming aryl ethers from aryl halides, it can also be adapted for the alkylation of phenols. This reaction typically requires a copper catalyst and can be performed with an alkyl halide. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction have improved its efficiency and broadened its scope. nih.gov

The following table summarizes a hypothetical, yet classically-derived, reaction sequence for the synthesis of the target compound starting from 3,4-dihydroxybenzoic acid.

| Step | Reactant | Reagents | Product |

| 1 | 3,4-Dihydroxybenzoic acid | HNO₃, H₂SO₄ | 2-Nitro-3,4-dihydroxybenzoic acid |

| 2 | 2-Nitro-3,4-dihydroxybenzoic acid | Diethyl sulfate, K₂CO₃, Acetone | 2-Nitro-3,4-diethoxybenzoic acid |

| 3 | 2-Nitro-3,4-diethoxybenzoic acid | H₂, Pd/C, Ethanol | This compound |

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents, often through the use of catalysis and alternative energy sources like microwave irradiation.

Catalytic Methods for Functionalization

Modern catalytic systems offer powerful tools for the functionalization of aromatic rings. For the introduction of the amino group, late-stage C-H amination has emerged as a promising strategy. For example, iridium-catalyzed C-H activation has been used for the directed amination of benzoic acids. nih.gov In such a reaction, the carboxylic acid group directs the catalyst to the ortho C-H bond, allowing for the introduction of an amino group precursor. While not yet reported specifically for this compound, this methodology presents a potential atom-economical route that could bypass the traditional nitration-reduction sequence.

Copper-catalyzed reactions, particularly Ullmann-type couplings, have also seen significant advancements. The use of well-defined copper catalysts with specific ligands can facilitate C-O and C-N bond formation under milder conditions than the classical methods. nih.govmdpi.com For instance, a copper-catalyzed O-arylation (or in this case, O-ethylation) could be envisioned on a dihydroxybenzoic acid derivative. Similarly, a copper-catalyzed amination of a halo-benzoic acid precursor could be an alternative to nitration-reduction.

The table below presents examples of catalytic reactions that are analogous to the key steps in the synthesis of this compound.

| Reaction Type | Catalyst System | Substrate Example | Product Example | Yield (%) | Reference |

| C-H Amination | [Cp*Ir(H₂O)₃]SO₄ | m-Toluic acid | 2-Amino-3-methylbenzoic acid derivative | ~70-80 | nih.gov |

| Ullmann C-O Coupling | CuO Nanoparticles | 4-Bromotoluene and Phenol | 4-Methylphenyl phenyl ether | 92 | mdpi.com |

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. researchgate.netijprdjournal.com Many of the key reactions in the synthesis of this compound can be accelerated using this technology.

For example, the synthesis of aminobenzoic acid derivatives has been successfully achieved under microwave irradiation. The reduction of a nitro group, which can be sluggish under conventional heating, can often be completed in a matter of minutes in a microwave reactor. researchgate.net Similarly, esterification reactions, such as the synthesis of benzocaine (B179285) from p-aminobenzoic acid, are significantly faster with microwave assistance. ijprdjournal.comindexcopernicus.com

The Ullmann condensation is another reaction that benefits greatly from microwave heating. nih.gov The high temperatures often required for this reaction can be reached rapidly and maintained uniformly, leading to shorter reaction times and potentially cleaner reactions. A microwave-assisted Ullmann-type ether synthesis could be a highly efficient method for the di-ethoxylation step. The following table provides examples of microwave-assisted syntheses relevant to the preparation of the target compound.

| Reaction Type | Substrates | Conditions | Time | Yield (%) | Reference |

| Reduction of Nitro Group | 3-Nitro-4-acetamidobenzoic acid | (NH₄)₂S, Ethanol, Microwave | 5 min | 93.1 | researchgate.net |

| Esterification (Benzocaine Synthesis) | p-Aminobenzoic acid, Ethanol | HCl (cat.), Microwave | 25 min | High | ijprdjournal.comindexcopernicus.com |

| Ullmann C-N Coupling | Bromaminic acid, Amine | Cu(0), Phosphate (B84403) buffer, Microwave | 2-30 min | Good to Excellent | nih.gov |

By combining the principles of established synthetic strategies with the advantages of modern catalytic and microwave-assisted methods, the synthesis of this compound can be approached in a more efficient and environmentally conscious manner.

Enzymatic Transformations and Biocatalysis

The application of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. bohrium.com While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in current literature, the principles of biocatalysis can be applied to key synthetic steps. General enzymatic strategies applicable to the synthesis of substituted aminobenzoic acids include the use of transaminases for amination and nitrile-converting enzymes for the hydrolysis of nitrile precursors.

Amine Dehydrogenases and Transaminases: Amine dehydrogenases (AmDHs) and transaminases (TAs) are powerful biocatalysts for the synthesis of chiral amines through the reductive amination of keto acids or the amination of ketones. frontiersin.orgresearchgate.net In a hypothetical enzymatic synthesis of this compound, a corresponding keto-acid precursor, 2-keto-3,4-diethoxybenzoic acid, could be a substrate for an AmDH or a TA. These enzymes, often requiring a cofactor such as NAD(P)H, could stereoselectively introduce the amino group at the C2 position. frontiersin.orgrsc.org The use of engineered enzymes has broadened the substrate scope and improved the efficiency of these reactions for a variety of molecules. researchgate.net

Nitrile-Hydrolyzing Enzymes: Another potential biocatalytic route involves the hydrolysis of a nitrile precursor, 2-cyano-3,4-diethoxybenzoic acid. Nitrilases or a combination of nitrile hydratase and amidase can convert the nitrile group to a carboxylic acid. researchgate.net This approach is particularly useful in the synthesis of various β-amino acids and other functionalized carboxylic acids.

While direct enzymatic synthesis data for this compound is scarce, research on related compounds provides valuable insights. For example, the enzymatic synthesis of other amino acids has been demonstrated with high efficiency and enantioselectivity.

Table 1: Examples of Enzymatic Synthesis of Amino Acids

| Enzyme System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Various keto acids | Chiral amines and amino alcohols | Native AmDHs show promise for accessing short-chain chiral amines. | frontiersin.org |

| Amino Acid Dehydrogenase | Various α-keto acids | Isotopically labeled amino acids | H₂-driven biocatalytic platform for enantioselective deuteration. | rsc.org |

| Nitrilase/Nitrile Hydratase | β-aminonitriles | β-amino acids | Effective for the synthesis of both β³- and β²-amino acids. | researchgate.net |

Isolation and Purification Techniques in Synthetic Procedures

The isolation and purification of the final product are critical steps to ensure the desired purity of this compound. Common techniques include crystallization and chromatography.

Crystallization: Crystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and can influence the polymorphic form of the crystals. For substituted benzoic acids, cooling crystallization from a suitable solvent is a common approach. For instance, in the case of 2,6-dimethoxybenzoic acid, different polymorphs can be obtained by using various solvents and additives. bohrium.commdpi.com The process typically involves dissolving the crude product in a hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration and dried. The solubility of the compound in different solvents at various temperatures is a key parameter for developing an effective crystallization protocol.

Table 2: Crystallization Parameters for a Related Compound (2,6-Dimethoxybenzoic Acid)

| Solvent | Method | Additive | Polymorphic Outcome | Reference |

|---|---|---|---|---|

| Water | Cooling | None | Form I and III | mdpi.com |

| Water | Cooling | Polyethylene glycol (PEG) | Predominantly Form III | mdpi.com |

| Water | Cooling | Hydroxypropyl cellulose (B213188) (HPC) | Form III | mdpi.com |

| Tetrahydrofuran (THF) | Evaporation | Polyethylene glycol (PEG) | Form III | mdpi.com |

Table 3: HPLC Separation of Aminobenzoic Acid Isomers

| Column | Separation Mechanism | Analytes | Key Features | Reference |

|---|---|---|---|---|

| Primesep 100 | Reversed-phase/cation-exchange | 2-, 3-, and 4-Aminobenzoic acid | Baseline separation in under 10 minutes. | sielc.com |

| Coresep 100 | Reversed-phase/cation-exchange | 2-, 3-, and 4-Aminobenzoic acid | Retention time controlled by ACN, buffer concentration, and pH. | helixchrom.comhelixchrom.com |

Chemical Reactivity and Transformation of 2 Amino 3,4 Diethoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification Reactions

The carboxylic acid functionality of 2-Amino-3,4-diethoxybenzoic acid can be readily converted to its corresponding esters through various established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) would yield methyl 2-amino-3,4-diethoxybenzoate. The general principle of this reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Table 1: Representative Esterification Reactions of Aminobenzoic Acids

| Starting Material | Alcohol | Catalyst | Product | Reference |

| 4-Amino-3-nitrobenzoic acid | Methanol | Sulfuric acid | 4-Amino-3-nitrobenzoic acid methyl ester | N/A |

| (S)-2-Aminobutyric acid hydrochloride | Methanol | Thionyl chloride | (S)-2-Aminobutyramide hydrochloride (ester intermediate) | ymdb.ca |

| L-Threonine | Methanol | Thionyl chloride | L-Threonine amide hydrochloride (ester intermediate) | N/A |

Note: This table presents examples of esterification for analogous compounds to illustrate the general reaction.

Amidation and Peptide Coupling

The carboxylic acid group of this compound can react with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. wikipedia.org A variety of coupling agents are employed for this purpose in modern organic synthesis. wikipedia.org

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. youtube.comorganic-chemistry.org Other effective coupling reagents belong to the onium salt family, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). youtube.com

The synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, is a specialized form of amidation. mdpi.com In this context, this compound could be incorporated into a peptide sequence. The process would involve protecting the amino group of the diethoxybenzoic acid, activating its carboxylic acid group, and then reacting it with the free amino group of another amino acid or peptide chain. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Notes | Reference |

| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt to minimize side reactions. | organic-chemistry.org |

| Onium Salts | HATU, HBTU, PyBOP | Highly efficient and widely used in solid-phase peptide synthesis. | youtube.com |

| Phosphonium Reagents | BOP, PyBOP | Effective for coupling sterically hindered amino acids. | N/A |

Note: This table lists general classes of reagents applicable for the amidation of this compound based on established chemical principles.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, though it typically requires specific conditions. For aromatic carboxylic acids, decarboxylation is often facilitated by the presence of electron-withdrawing groups or by specific catalytic systems. The mechanism can vary, but often involves the formation of a carbanionic intermediate that is stabilized by the aromatic ring. nih.govresearchgate.netgoogle.com

While direct thermal decarboxylation of aminobenzoic acids can occur at high temperatures, the presence of ortho-amino and alkoxy substituents in this compound would influence the reaction's feasibility and mechanism. In some cases, enzymatic or microbial pathways can effect decarboxylation under milder conditions. For instance, certain bacterial strains have been shown to metabolize substituted aminobenzoic acids, leading to the removal of the carboxyl group. prepchem.com Additionally, some decarboxylation reactions are known to be catalyzed by metals or proceed via radical pathways under photochemical conditions. researchgate.net

The precise conditions and products of the decarboxylation of this compound are not well-documented, but studies on analogous compounds like 2,4-dimethoxybenzoic acid show that decarboxylation can be accelerated in acidic solutions. nih.gov

Reactions of the Amino Group

The primary amino group on the aromatic ring is a key site of reactivity, enabling acylation, protection, and diazotization reactions, which open up a wide range of synthetic possibilities.

Acylation and Protection Strategies

The amino group of this compound is nucleophilic and readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. For example, reaction with acetyl chloride would yield N-acetyl-2-amino-3,4-diethoxybenzoic acid.

In the context of multi-step syntheses, particularly in peptide chemistry, it is often necessary to temporarily "protect" the amino group to prevent it from undergoing unwanted reactions. nih.gov This is achieved by converting the amino group into a less reactive derivative that can be easily removed later in the synthetic sequence.

Table 3: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA) | nih.govbldpharm.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | scirp.org |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation | N/A |

Note: This table outlines common strategies for protecting the amino group of compounds like this compound.

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. wikipedia.orgchemicalbook.com This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). calpaclab.com The resulting diazonium salt, 2-carboxy-3,4-diethoxybenzenediazonium chloride, is a highly versatile intermediate.

Diazonium salts are susceptible to a variety of nucleophilic substitution reactions where the dinitrogen molecule (N₂) acts as an excellent leaving group. mdpi.com One of the most important transformations of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group (-CN) using a copper(I) salt as a catalyst. wikipedia.org For example, treatment of the diazonium salt of this compound with copper(I) chloride would be expected to yield 2-chloro-3,4-diethoxybenzoic acid.

Other reactions of diazonium salts include replacement by an iodide ion (by treatment with potassium iodide), a hydroxyl group (by heating in water), or a hydrogen atom (by treatment with hypophosphorous acid). wikipedia.org Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. chemicalbook.com

Table 4: Representative Transformations of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name/Type | Reference |

| CuCl / HCl | -Cl | Sandmeyer Reaction | |

| CuBr / HBr | -Br | Sandmeyer Reaction | |

| CuCN / KCN | -CN | Sandmeyer Reaction | |

| KI | -I | Iodination | wikipedia.org |

| H₂O, heat | -OH | Hydrolysis | |

| H₃PO₂ | -H | Reduction (Deamination) | mdpi.com |

| Electron-rich arene | -N=N-Ar' | Azo Coupling | chemicalbook.com |

Note: This table illustrates the general reactivity of aryl diazonium salts, which is applicable to the diazonium salt derived from this compound.

Nucleophilic Reactivity and Substitutions

The chemical character of this compound is significantly influenced by the nucleophilic nature of its amino group and, upon deprotonation, its carboxylate function. These sites are primary targets for a variety of substitution reactions.

The primary amino group (-NH₂) possesses a lone pair of electrons, rendering it a potent nucleophile. This allows it to readily react with a range of electrophilic reagents. Common transformations include acylation and alkylation. Acylation, for instance, can be achieved by reacting the amino group with acid anhydrides or acid halides, a process used to create amide derivatives. google.com This reaction is often employed as a protective strategy for the amino group during other synthetic steps. youtube.com Similarly, the amino group can undergo N-alkylation with alkyl halides. google.com

The carboxylic acid group (-COOH), while electrophilic at the carbonyl carbon, can be deprotonated under basic conditions to form a nucleophilic carboxylate anion. This anion can then participate in substitution reactions, most notably in the formation of esters. Esterification is typically accomplished by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to a more reactive acyl halide or anhydride (B1165640) first. Derivatives such as tert-butyl esters of amino acids are synthesized for their utility in peptide chemistry and as intermediates. medchemexpress.com

The nucleophilic sites of amino acids, like the amino group of this compound, are known to react with various electrophiles, including those found in biological systems. nih.gov The reactivity of these nucleophilic centers is fundamental to the molecule's utility in more complex synthetic applications, such as peptide synthesis. nih.gov

Table 1: Nucleophilic Reactions at the Amino and Carboxyl Groups

| Functional Group | Reagent Type | Product Type | General Conditions |

| Amino (-NH₂) | Acid Halide/Anhydride | Amide | Heating, optional solvent/catalyst google.com |

| Amino (-NH₂) | Alkyl Halide | Alkylated Amine | Heating in a solvent like benzene (B151609) google.com |

| Carboxylic Acid (-COOH) | Alcohol | Ester | Acid catalyst (e.g., H₂SO₄) |

Reactivity of the Aromatic Ring System

The benzene ring of this compound is highly substituted, and its reactivity is governed by the combined electronic effects of the amino, diethoxy, and carboxyl substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene derivatives. The outcome of such reactions on this compound is directed by its existing substituents. The amino (-NH₂) and the two ethoxy (-OCH₂CH₃) groups are strong electron-donating groups, which activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Conversely, the carboxylic acid (-COOH) group is an electron-withdrawing group that deactivates the ring and acts as a meta-director.

In this specific arrangement, the activating groups overwhelm the deactivating group. The directing effects are as follows:

Amino group (at C-2): Strongly directs to C-1 (blocked), C-3 (blocked), and C-5.

Ethoxy group (at C-3): Directs to C-2 (blocked), C-4 (blocked), and C-6.

Ethoxy group (at C-4): Directs to C-3 (blocked) and C-5.

The combined influence of these groups strongly favors substitution at the C-5 position, which is para to the amino group and ortho to the C-4 ethoxy group. The C-6 position is also activated, being ortho to the C-3 ethoxy group, but is generally less favored due to steric hindrance and less powerful activation compared to the C-5 position.

A key example of this reactivity is nitration. Studies on the closely related compound, 2-acetylamino-3:4-dimethoxybenzoic acid, show that nitration occurs on the aromatic ring. zenodo.org In processes involving similar substituted aromatic compounds, nitration using nitric acid in acetic acid has been shown to be highly selective. google.com Halogenation is another common EAS reaction, and amino acids with aromatic rings are known to undergo halogenation. nih.gov

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Amino-3,4-diethoxy-5-nitrobenzoic acid |

| Bromination | Br₂ / FeBr₃ | 2-Amino-5-bromo-3,4-diethoxybenzoic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-2-amino-3,4-diethoxybenzoic acid |

Oxidative Transformations

The electron-rich aromatic ring of this compound, particularly due to the presence of the amino and alkoxy groups, is susceptible to oxidation. The arrangement of an amino group and an ethoxy group on adjacent carbons (an aminophenol ether motif) can facilitate oxidative processes.

In biological systems, analogous compounds like 4-amino-3-hydroxybenzoic acid are metabolized via oxidative ring cleavage. nih.gov This process involves enzymes that can lead to the formation of intermediates like 2-hydroxymuconic 6-semialdehyde. nih.gov While not a direct laboratory transformation, this illustrates the inherent susceptibility of the ring to oxidative breakdown. In chemical systems, strong oxidizing agents can lead to the formation of quinone-like structures. The oxidation of similar aminophenol derivatives can result in the formation of quinone-imines, which are reactive electrophilic species. nih.gov Furthermore, redox reactions have been observed where related dihydroxyphenyl compounds are oxidized to o-quinones, which can then undergo further decomposition. nih.gov

Reduction Reactions

Reduction reactions targeting this compound can be directed at either the carboxylic acid group or the aromatic ring itself. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), a standard transformation for this functional group.

Reduction of the aromatic ring is more challenging and requires more forceful conditions due to the loss of aromatic stabilization energy. Catalytic hydrogenation (e.g., using H₂ over a rhodium or ruthenium catalyst) at high pressures and temperatures can saturate the ring. However, the substituents present can influence the reaction's feasibility and outcome. While specific studies on the ring reduction of this compound are not prominent, the stability of the ring system under certain reductive conditions, such as the catalytic hydrogenation used to reduce a nitro group to an amine, has been documented for analogous compounds. google.comchemicalbook.com

Multi-Component Reactions and Cascade Processes

The multifunctional nature of this compound makes it a suitable candidate for multi-component reactions (MCRs) and cascade processes, which are highly efficient methods for building molecular complexity in a single step. nih.govresearchgate.net

The presence of both a primary amine and a carboxylic acid allows the molecule to act as a versatile building block. For example, it could participate in Ugi or Passerini-type multi-component reactions. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also plausible. Research has shown that related 2-aminobenzoic acid derivatives can participate in acid- or base-steered cascade cyclizations to form complex heterocyclic systems like isobenzofuranones and isoindolobenzoxazinones. nih.gov Such processes often involve the initial reaction of the amine or carboxylate, followed by a sequence of intramolecular cyclizations and rearrangements. nih.gov The development of one-pot, multi-component reactions is a significant area of research for creating libraries of structurally diverse molecules, such as polyfunctionalized pyrans and imidazo[1,2-a]azines. researchgate.netresearchgate.net

Spectroscopic and Advanced Characterization of 2 Amino 3,4 Diethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-Amino-3,4-diethoxybenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the amine protons, the carboxylic acid proton, and the protons of the two ethoxy groups. Based on data from analogous compounds such as 2-amino-3,4-dimethoxybenzoic acid and other aminobenzoic acids, the predicted chemical shifts can be estimated. rsc.orgbldpharm.comresearchgate.net

The aromatic region would feature two doublets for the protons at the C-5 and C-6 positions. The ethoxy groups would each present a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The amine (-NH₂) protons typically appear as a broad singlet, as do the acidic protons (-COOH), though their chemical shifts can vary significantly with solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | ~10.0 - 13.0 | Broad Singlet | Shift is dependent on solvent and concentration. |

| Aromatic H (H-5, H-6) | ~6.5 - 7.5 | Doublets | Specific shifts depend on the electronic environment. |

| -NH₂ | ~4.0 - 6.0 | Broad Singlet | Shift and broadening influenced by exchange and hydrogen bonding. |

| -OCH₂CH₃ (Methylene) | ~4.0 - 4.2 | Quartet | Represents the two equivalent CH₂ groups of the ethoxy substituents. |

| -OCH₂CH₃ (Methyl) | ~1.3 - 1.5 | Triplet | Represents the two equivalent CH₃ groups of the ethoxy substituents. |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the carboxylic acid carbon, the six aromatic carbons, and the two carbons of each ethoxy group. The chemical shifts can be estimated by comparison with compounds like 2-amino-4,5-dimethoxybenzoic acid and by considering the electronic effects of the amino and ethoxy substituents. rsc.orgchemicalbook.comsigmaaldrich.com

The carboxyl carbon (-COOH) is expected to resonate significantly downfield. The aromatic carbons attached to oxygen (C-3, C-4) will also be downfield, while the carbon attached to the amino group (C-2) will be influenced by its electron-donating nature. The carbons of the ethoxy groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | ~168 - 172 | Quaternary carbon, typically a low-intensity signal. |

| Aromatic C-3, C-4 | ~145 - 155 | Carbons attached to electron-donating ethoxy groups. |

| Aromatic C-2 | ~135 - 145 | Carbon attached to the amino group. |

| Aromatic C-1, C-5, C-6 | ~110 - 125 | Shifts influenced by multiple substituents. |

| -OCH₂CH₃ (Methylene) | ~64 - 66 | Aliphatic carbon adjacent to oxygen. |

| -OCH₂CH₃ (Methyl) | ~14 - 16 | Terminal aliphatic carbon. |

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene (-OCH₂) and methyl (-CH₃) protons within each ethoxy group, confirming their connectivity. It would also confirm the coupling between the adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the ¹H signals of the ethoxy groups and the aromatic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the placement of the substituents on the aromatic ring. For instance, correlations from the methylene protons of the ethoxy groups to the aromatic carbons (C-3 and C-4) would verify their positions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic bands for the carboxylic acid, amine, and ether functional groups, as well as for the aromatic ring. The positions of these bands can be predicted based on spectra from analogous molecules like benzoic acid, aminobenzoic acids, and various dimethoxybenzoic acids. researchgate.netresearchgate.netresearchgate.netdocbrown.infochemicalbook.com

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

N-H Stretch (Amine): Two distinct bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. researchgate.net

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹, typical for the carbonyl group of an aromatic carboxylic acid involved in hydrogen bonding.

C-O Stretch (Ether and Acid): Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether groups are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretch of the carboxylic acid will also contribute in this region.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) ring.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amine | ~3300 - 3500 | Medium |

| O-H Stretch | Carboxylic Acid | ~2500 - 3300 | Broad, Strong |

| C=O Stretch | Carboxylic Acid | ~1680 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Variable |

| C-O Stretch (Aryl Ether) | Ether | ~1250 | Strong |

The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) allows for the formation of extensive hydrogen bonding networks. In the solid state, benzoic acid and its derivatives commonly form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization is responsible for the characteristic broad O-H stretching band and the shift of the C=O stretching frequency in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.

For This compound , the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₁₅NO₄. This calculated value would then be compared to the experimentally determined mass from an HRMS instrument to confirm the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₅NO₄ | 225.1001 |

An experimental HRMS analysis of a pure sample of this compound would be expected to yield a mass value that is in very close agreement with this theoretical calculation, typically within a few parts per million (ppm) of error.

In mass spectrometry, after the initial ionization of a molecule, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The fragmentation of benzoic acid derivatives often involves characteristic losses of the carboxylic acid group and substituents on the aromatic ring. docbrown.info

For This compound , the fragmentation pathway can be predicted based on the functional groups present. Common fragmentation patterns for aromatic carboxylic acids include:

Loss of a hydroxyl radical (-•OH): This would result in the formation of an acylium ion.

Loss of the entire carboxyl group (-COOH): This leads to the formation of a phenyl cation.

Cleavage of the ether bonds: The ethoxy groups can undergo fragmentation, typically through the loss of an ethyl radical (-•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄).

Table 2: Predicted Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted m/z |

| 225.10 | [M-OH]⁺ | [C₁₁H₁₄NO₃]⁺ | 208.09 |

| 225.10 | [M-COOH]⁺ | [C₁₀H₁₄NO₂]⁺ | 180.10 |

| 225.10 | [M-C₂H₅]⁺ | [C₉H₁₀NO₄]⁺ | 196.06 |

| 225.10 | [M-C₂H₄]⁺• | [C₉H₁₁NO₄]⁺• | 197.07 |

It is important to note that these are predicted pathways, and actual experimental data from a tandem mass spectrometry (MS/MS) experiment would be required for definitive structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule.

For This compound , the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring, the carboxylic acid group, and the amino group. The presence of the amino and ethoxy groups as auxochromes is expected to cause a bathochromic (red) shift in the λmax values compared to unsubstituted benzoic acid.

While no specific experimental data for this compound is available, data for the related 2,3-Dimethoxybenzoic acid shows absorption maxima that can provide an estimation. nist.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Electronic Transition | Expected λmax Range (nm) |

| π → π | 200-280 |

| n → π | 280-350 |

The exact positions and intensities of these bands would be influenced by the solvent used and the pH of the solution.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

No experimental X-ray crystallographic data has been published for This compound . A successful crystallographic analysis would provide the following key parameters:

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

Such data would be invaluable for understanding the solid-state packing and the nature of intermolecular forces that govern the crystal structure.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound in terms of its constituent elements. This data is used to verify the empirical and molecular formula of a synthesized compound.

For This compound (C₁₁H₁₅NO₄) , the theoretical elemental composition can be calculated as follows:

Table 5: Theoretical Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 58.65 |

| Hydrogen (H) | 6.71 |

| Nitrogen (N) | 6.22 |

| Oxygen (O) | 28.41 |

Experimental elemental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thus confirming the stoichiometry of the compound.

Computational Chemistry and Theoretical Investigations of 2 Amino 3,4 Diethoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a framework for investigating electronic structure, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. rsc.org DFT is often employed to predict the properties of metal-amino acid complexes by optimizing their structures and performing electron population analyses. nih.gov For a molecule like 2-Amino-3,4-diethoxybenzoic acid, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its reactivity and intermolecular interactions.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests that the molecule is more reactive. For similar aminobenzoic acid derivatives, DFT calculations have been successfully used to determine these parameters, showing, for instance, that certain isomers possess lower energy and a narrower HOMO-LUMO gap, indicating higher reactivity. nih.gov

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its function and reactivity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that results in the lowest possible energy, known as the global minimum. researchgate.net For flexible molecules like this compound, which has rotatable bonds in its ethoxy and carboxylic acid groups, multiple stable conformations (conformers) may exist.

Computational studies on analogous molecules, such as other substituted benzoic acids, have demonstrated the utility of methods like DFT for optimizing molecular geometry. nih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The optimized geometric parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in a study on a related thiophene (B33073) derivative, calculated bond lengths and angles using the B3LYP/6-311++G(d,p) basis set showed excellent agreement with experimental X-ray diffraction data. icm.edu.pl

Below is an illustrative table of what optimized geometrical parameters for the most stable conformer of this compound might look like, based on typical values for similar structures.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the searched literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.38 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| Bond Angle | C-C-C (ring) | ~119° - 121° |

| C-C-N | ~121° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-O-C (ethoxy) | Varies with conformer |

Vibrational Frequency Calculations and Spectroscopic Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, which aids in the assignment of experimental spectra. rsc.org The calculations are performed on the optimized geometry, and the resulting frequencies correspond to the different stretching, bending, and torsional motions of the atoms.

For related compounds, theoretical vibrational spectra have been calculated using DFT methods and have shown excellent agreement with experimental FT-IR spectra. nih.govicm.edu.pl This computational approach is invaluable for confirming the structure of a synthesized compound and for understanding the nature of its chemical bonds. For example, the characteristic vibrational frequencies for the amino group (N-H stretching), ethoxy groups (C-O stretching), and the carboxylic acid group (C=O and O-H stretching) in this compound can be precisely predicted.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amino | ~3500 |

| N-H Symmetric Stretch | Amino | ~3400 |

| O-H Stretch | Carboxylic Acid | ~3300 (broad) |

| C-H Aromatic Stretch | Benzene (B151609) Ring | ~3100 - 3000 |

| C-H Aliphatic Stretch | Ethoxy Groups | ~2980 - 2850 |

| C=O Stretch | Carboxylic Acid | ~1700 |

| C=C Aromatic Stretch | Benzene Ring | ~1600, 1500 |

| C-N Stretch | Amino | ~1300 |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. wikipedia.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org

For reactions involving aminobenzoic acids, such as amide bond formation, computational methods can be used to model the reaction pathway and locate the relevant transition states. chegg.com The energy barrier, which is the difference in energy between the reactants and the transition state, determines the reaction rate. By calculating this barrier, chemists can predict how fast a reaction will occur under given conditions.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of the positions of its atoms. libretexts.org For a chemical reaction, the PES provides a complete landscape of the energy changes that occur as reactants are converted into products. wikipedia.org The lowest energy path on this surface is the reaction coordinate.

Mapping the PES allows for the identification of all stable intermediates and transition states involved in a reaction mechanism. researchgate.net For a molecule like this compound, a PES could be constructed for various reactions, such as electrophilic aromatic substitution or reactions involving the amino or carboxylic acid groups. These maps can reveal detailed information about the reaction dynamics and help in designing more efficient synthetic routes. For example, contour maps of PESs for model molecules can show the energy minima corresponding to different stable conformations and the saddle points that connect them. researchgate.net

Proton Transfer and Tautomerism Dynamics

Molecules containing both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amino, -NH2) can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the primary tautomeric equilibrium involves the transfer of a proton from the carboxylic acid group to the amino group.

This results in two main forms:

The Neutral Form: The canonical structure where the proton resides on the carboxylic acid group.

The Zwitterionic Form (or Inner Salt): A dipolar ion where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). wikipedia.orgyoutube.com

The equilibrium between these forms is highly sensitive to the molecular environment. Computational studies on analogous molecules, such as para-aminobenzoic acid (PABA), have shown that the neutral form is typically more stable in the gas phase. rsc.orgrsc.org In contrast, the zwitterion is often stabilized in polar solvents like water through interactions such as hydrogen bonding with the solvent molecules. wikipedia.org

The dynamics of this proton transfer can be investigated using ab initio molecular dynamics simulations. rsc.org These simulations can model the movement of atoms over time, revealing the mechanisms of proton transfer, which can occur directly or be mediated by solvent molecules. For instance, studies on PABA have explored solvent-mediated proton transfer via both the Grotthuss (proton relay) and vehicle (transport by a solvent molecule) mechanisms. rsc.orgresearchgate.netnih.gov In this compound, the ortho-amino group can also form a strong intramolecular hydrogen bond with the carboxylic acid group, which would significantly influence the barrier and dynamics of proton transfer and the relative stability of the tautomers.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transition energies, theoretical NMR, IR, and UV-Vis spectra can be generated. nih.govcapes.gov.brcolab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of each nucleus. The gauge-independent atomic orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. nih.govacs.org

Table 1: Experimental ¹H and ¹³C NMR Data for Analogous Compounds This table presents data for analogous compounds to infer potential spectral characteristics of this compound.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 3-Amino-benzoic acid | DMSO-d6 | 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂) | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 | The Royal Society of Chemistry |

| 3,4,5-Trimethoxybenzoic acid | DMSO | 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74(s, 3H) | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 | The Royal Society of Chemistry rsc.org |

| 2-Chlorobenzoic acid | CDCl₃ | 8.09(d, 1H), 7.50 (m, 1H), 7.40(m, 1H), 7.31(m, 1H) | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | The Royal Society of Chemistry rsc.org |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other motions of the chemical bonds. For molecules capable of forming strong intermolecular interactions like hydrogen bonds, calculations are often performed on dimers or larger clusters to better match experimental solid-state spectra. nih.gov

Table 2: Key Predicted/Experimental IR Frequencies for Functional Groups in Analogous Benzoic Acids This table shows typical vibrational frequencies for key functional groups found in related molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes | Reference |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, due to hydrogen bonding in dimers. | ResearchGate nih.gov |

| N-H (Amino Group) | Stretching | 3500 - 3300 | Two bands (asymmetric and symmetric) expected. | ResearchGate nih.gov |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Shifts to lower wavenumbers when hydrogen-bonded. | ResearchGate nih.gov |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | --- | ResearchGate researchgate.net |

| C-N (Aromatic Amine) | Stretching | 1335 - 1250 | --- | ResearchGate researchgate.net |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 | Characteristic of the ethoxy groups. | ResearchGate researchgate.net |

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The spectrum of this compound is expected to show absorptions related to π→π* transitions within the aromatic ring, influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing carboxylic acid group. For 3-Aminobenzoic acid, absorption maxima are observed at 194, 226, and 272 nm. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nsf.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the evolution of the system's conformation and provides insights into both intramolecular and intermolecular dynamics. nsf.govnih.gov

Conformational Analysis: this compound possesses considerable conformational flexibility, primarily due to the rotation of the two ethoxy groups (-OCH₂CH₃) and the carboxylic acid group. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. MD simulations are particularly useful for studying these interactions. nih.gov Key interactions for this molecule would include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and ethoxy oxygens can act as acceptors. The carboxylic acid group can both donate and accept hydrogen bonds, often forming strong head-to-head dimers with other acid molecules. whiterose.ac.uk

π-π Stacking: The aromatic rings can stack on top of each other, an interaction that is significant in the crystal packing of many aromatic compounds. acs.org

Studies on similar molecules like p-aminobenzoic acid have used MD simulations to investigate how different solvents influence the balance between hydrogen bonding and π-π stacking, which in turn affects crystallization behavior. acs.org Such simulations for this compound could predict its aggregation behavior, solubility, and likely crystal packing motifs. whiterose.ac.ukmdpi.comresearchgate.net

Aromaticity Analysis (e.g., HOMA Index, NICS)

Aromaticity is a fundamental concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with delocalized π-electrons. Computational chemistry offers quantitative measures to assess the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. nih.govacs.org It evaluates the deviation of bond lengths within a ring from an optimal value, assumed to be that of a fully aromatic system (like benzene, for which HOMA = 1). nih.govnih.gov The index is calculated based on the bond lengths of the ring, with a value of 1 indicating a fully aromatic system and a value of 0 (or less) indicating a non-aromatic system. nih.gov For this compound, the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the carboxylic acid group can distort the geometry of the benzene ring from perfect symmetry, which would result in a HOMA value less than 1.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. github.ioacs.org It is calculated by placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). acs.orgnih.gov The magnetic shielding computed at this point reflects the induced ring current generated when the molecule is placed in an external magnetic field. A large negative NICS value is indicative of a diatropic ring current, which signifies aromaticity. Conversely, a large positive value indicates a paratropic ring current and anti-aromaticity, while a value near zero suggests non-aromaticity. github.iogithub.io The substituents on the benzene ring of this compound would modulate the π-electron density and thus the magnitude of the induced ring current, which would be quantified by the NICS value.

Applications As a Building Block in Specialized Chemical Syntheses and Materials Science

Precursor in Pharmaceutical and Medicinal Chemistry Synthesis

In the fields of pharmaceutical and medicinal chemistry, the search for novel molecular scaffolds is relentless. Aminobenzoic acid derivatives are of great interest as they are precursors to aromatic polyamides and can be folded into unique secondary structures like β-turns and helices, potentially improving the drug-like properties of cyclic peptides. nih.gov The structure of 2-Amino-3,4-diethoxybenzoic acid offers multiple reactive sites for building complex, biologically active molecules.

The amine and carboxylic acid groups on the this compound ring are ideally positioned to participate in cyclization reactions to form various heterocyclic systems, which are foundational structures in many pharmaceuticals. For instance, aminobenzoic acids can be used to synthesize substituted 1,3,4-oxadiazoles, a class of compounds reported to have muscle relaxant and anti-tubercular activities. google.com The general method involves reacting a carboxylic acid hydrazide with a cyanogen (B1215507) halide. google.com

Similarly, β-amino acids containing heterocyclic moieties are recognized for their pharmacological properties, including antiviral, anti-inflammatory, and antibacterial activities. nih.gov The synthesis of these complex molecules often involves multi-step processes where the amino acid is a key starting component. For example, optically active 2-alkyl-3,4-iminobutanoic acids, which are β-amino acids containing an aziridine (B145994) heterocycle, have been synthesized from aspartic acid. nih.gov This highlights the utility of amino acid scaffolds in creating chemically versatile heterocyclic rings.

The functional groups of this compound allow for extensive derivatization to produce molecules with specific biological activities. The amino group can be acylated or alkylated, while the carboxylic acid can be converted into esters, amides, or other functional groups.

Research on related structures demonstrates this potential. For example, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and screened against multidrug-resistant bacterial and fungal pathogens, with some compounds showing significant antimicrobial activity. nih.gov Another study focused on creating 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which were found to be potent and selective inhibitors of the 12-lipoxygenase enzyme, a target for diseases like diabetes, thrombosis, and cancer. nih.gov These examples underscore how modifying the basic aminobenzoic acid structure can lead to potent and selective bioactive agents.

Table 1: Examples of Bioactive Molecules Derived from Aminobenzoic Acid Analogs This table is based on data for analogous compounds, not this compound itself.

| Starting Material Analog | Resulting Bioactive Derivative Class | Reported Biological Activity | Reference |

|---|---|---|---|

| 4-Aminophenol | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial against ESKAPE pathogens | nih.gov |

| Aminobenzenesulfonamide | 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Potent and selective 12-lipoxygenase inhibitors | nih.gov |

| Aryl acid hydrazide | 2-Amino-5-substituted-1,3,4-oxadiazoles | Skeletal muscle relaxant, anti-tubercular | google.com |

Utility in Organic Electronics and Advanced Materials

The applications of this compound extend beyond medicine into the field of materials science, where its aromatic nature and functional groups can be exploited to create novel materials with interesting electronic and structural properties.

Aminobenzoic acids (ABAs) are aniline (B41778) derivatives that can be polymerized through their amino groups to form conductive polymers. researchgate.net The carboxylic acid group typically remains unaltered during polymerization and serves as a functional handle for further modification or to influence the polymer's properties. researchgate.net The electrochemical polymerization of 2-, 3-, and 4-aminobenzoic acids has been shown to form short-chain conducting polymers. researchgate.netcapes.gov.br The introduction of acidic groups onto the aniline ring can provide several positive effects, and the presence of the diethoxy substituents on this compound would further modify the electronic properties of the resulting polymer. While high molecular weight poly-p-aminobenzoic acid has been challenging to synthesize via traditional routes, it is sought after for producing thermally resistant fibers and films. google.com

The carboxylic acid and amino groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can coordinate with metal ions as an N,O-bidentate ligand, forming a stable five-membered chelate ring. wikipedia.org The study of metal complexes with related ligands provides insight into this potential. For instance, complexes of the 3,4-dimethoxybenzoic acid anion have been synthesized with various metal ions, including Co(II), Cu(II), La(III), and Nd(III). researchgate.netscielo.br In these complexes, the carboxylate groups were found to act as monodentate, bidentate bridging, or chelating ligands. researchgate.netscielo.br Similarly, a new ligand, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, was used to prepare chelating complexes with a range of metal ions, forming stable octahedral and square planar geometries. researchcommons.org These examples demonstrate the capacity of substituted aminobenzoic acids to form diverse and stable coordination complexes.

Table 2: Coordination Complexes with a 3,4-Dimethoxybenzoic Acid Analog This table is based on data for the analogous ligand 3,4-dimethoxybenzoate.

| Metal Ion | Metal-to-Ligand Ratio | Color of Complex | Coordination Mode of Carboxylate | Reference |

|---|---|---|---|---|

| Co(II) | 1:2 | Pink | Monodentate, Bidentate Chelating | researchgate.netscielo.br |

| Cu(II) | 1:2 | Blue | Bidentate Bridging/Chelating | researchgate.netscielo.br |

| La(III) | 1:3 | White | Bidentate Chelating | researchgate.netscielo.br |

| Nd(III) | 1:3 | Violet | Monodentate, Bidentate Chelating | researchgate.netscielo.br |

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. benthamscience.com this compound is well-suited for this purpose due to its hydrogen bond donors (amino and carboxylic acid protons) and acceptors (carboxylate and amino group lone pairs, ethoxy oxygens). The study of para-aminobenzoic acid (PABA) shows that it forms organic salts with various N-containing cyclic molecules through proton transfer, creating complex structures held together by charge-assisted hydrogen bonds and water molecules. rsc.org The specific arrangement and self-assembly are guided by the formation of reliable hydrogen-bond patterns, known as supramolecular synthons. benthamscience.comnih.gov The combination of hydrogen bonds with other interactions, like halogen bonds in iodo-substituted benzoic acids, allows for the construction of extended 1-D and 2-D networks with predictable connectivity. nih.gov The ethoxy groups on this compound would also influence its packing in the solid state and its potential to form unique supramolecular architectures.

Role in the Synthesis of Dyes and Pigments

The molecular architecture of this compound makes it a viable candidate for use as a precursor in the synthesis of certain types of dyes, particularly azo dyes. This potential is rooted in the presence of key functional groups: a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and two ethoxy (-OCH₂CH₃) groups attached to the benzene (B151609) ring. In dye chemistry, these groups perform distinct and crucial roles.

The general synthesis of azo dyes is a well-established two-step process involving diazotization followed by diazo coupling. rsc.orgunb.ca

Diazotization : The primary aromatic amine group on this compound can be converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid). rsc.orgrsc.org The resulting diazonium salt is a highly reactive species.

Diazo Coupling : The reactive diazonium salt is then introduced to a "coupling component," which is typically an electron-rich aromatic compound like a phenol, naphthol, or another aromatic amine. rsc.org The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming a stable azo bond (-N=N-). This newly formed azo group is a chromophore, the part of a molecule responsible for its color, as it creates a large conjugated system that absorbs light in the visible spectrum. taylorandfrancis.com

The other functional groups on the this compound backbone act as auxochromes. Auxochromes are "color helpers" that, while not responsible for color themselves, can modify and intensify the color produced by the chromophore. wikipedia.orgvaia.combritannica.com They can also influence the dye's solubility and its affinity for binding to fabrics. taylorandfrancis.com The carboxylic acid and diethoxy groups on the molecule would be expected to serve this purpose, potentially shifting the final color and enhancing properties like solubility in alkaline media. taylorandfrancis.com

| Functional Group | Role in Dye Synthesis | Description |

|---|---|---|

| Amino (-NH₂) | Chromophore Formation (Precursor) | Undergoes diazotization to form a reactive diazonium salt, which is essential for creating the azo (-N=N-) chromophore. rsc.org |

| Carboxylic Acid (-COOH) | Auxochrome / Modifier | Influences the final color and enhances the solubility of the dye, particularly in aqueous or alkaline solutions. taylorandfrancis.comslideshare.net |

| Diethoxy (-OCH₂CH₃)₂ | Auxochrome / Modifier | As electron-donating groups, they modify the electronic properties of the aromatic ring, which can shift and intensify the color of the dye. wikipedia.org |

Generation of Reactive Intermediates (e.g., Arynes, Benzyne Precursors)

This compound is a substituted anthranilic acid, a class of compounds well-known for its ability to serve as a stable precursor for the generation of highly reactive intermediates known as arynes (or benzynes). researchgate.nettcichemicals.com Arynes are fleeting, neutral species derived from an aromatic ring by the formal removal of two adjacent substituents, resulting in a strained formal triple bond within the ring. tcichemicals.comwikipedia.org

The generation of an aryne from an anthranilic acid derivative is a powerful synthetic method because it proceeds under mild, non-basic conditions. researchgate.net The process involves the in situ formation of a diazonium salt from the 2-amino group, typically through treatment with an alkyl nitrite such as amyl nitrite or tert-butyl nitrite. researchgate.nettcichemicals.com In the case of this compound, this creates an unstable zwitterionic intermediate, benzenediazonium-2-carboxylate.

This intermediate readily decomposes, driven by the thermodynamic stability of the products, by simultaneously extruding molecular nitrogen (N₂) and carbon dioxide (CO₂). researchgate.nettcichemicals.com This concerted fragmentation results in the formation of 3,4-diethoxybenzyne.

Due to their extreme reactivity, arynes like 3,4-diethoxybenzyne are not isolated but are generated in the presence of a trapping agent. tcichemicals.comwikipedia.org They readily undergo a variety of transformations, most notably pericyclic reactions such as [4+2] cycloadditions with dienes (e.g., furan (B31954) or anthracene) to form complex polycyclic structures. researchgate.netwikipedia.org This ability to rapidly build molecular complexity makes aryne precursors like this compound valuable tools in synthetic organic chemistry. researchgate.net

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | The 2-amino group reacts with an alkyl nitrite to form an unstable benzenediazonium-2-carboxylate intermediate. researchgate.nettcichemicals.com |

| 2 | Decomposition / Fragmentation | The intermediate spontaneously eliminates gaseous nitrogen (N₂) and carbon dioxide (CO₂) in a concerted reaction. researchgate.net |

| 3 | Aryne Formation | The product of the fragmentation is the highly reactive 3,4-diethoxybenzyne intermediate. |

| 4 | In Situ Trapping | The aryne immediately reacts with a suitable trapping agent present in the reaction mixture, for example, via a Diels-Alder reaction. wikipedia.org |

Analytical Method Development for Research Grade Characterization

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are central to the separation and analysis of 2-Amino-3,4-diethoxybenzoic acid, allowing for the assessment of its purity and the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer unique advantages in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of this compound. The inherent polarity of the molecule, due to the amino and carboxylic acid functional groups, alongside the hydrophobicity imparted by the diethoxy and benzene (B151609) moieties, allows for versatile separation strategies.

Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective for separating aminobenzoic acid isomers and related compounds. helixchrom.comhelixchrom.com This approach can exploit the subtle differences in hydrophobicity and ionic character between the target analyte and potential impurities. helixchrom.comhelixchrom.com Retention times can be effectively controlled by adjusting the mobile phase composition, specifically the concentration of the organic modifier (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com

Reversed-phase HPLC using C18 or phenyl-terminated columns is also a viable option. For instance, a method for a structurally similar compound, benoxinate, employed a phenyl column with an acetonitrile-buffer mobile phase. sielc.com The selection of an appropriate buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is critical for achieving good peak shape and resolution. helixchrom.comnih.gov

Detection is typically performed using a UV detector. Based on the analysis of related aminobenzoic acids, a detection wavelength in the range of 250-280 nm would likely provide good sensitivity for this compound. helixchrom.comnih.gov

Below are two potential HPLC methods for the analysis of this compound, extrapolated from established methods for similar compounds.

Interactive Data Table: Proposed HPLC Methodologies for this compound

| Parameter | Method 1: Mixed-Mode Chromatography | Method 2: Reversed-Phase Chromatography |

| Column | Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., Coresep 100, Amaze SC) helixchrom.com | C18 or Phenyl (e.g., Spherisorb Phenyl) sielc.com |

| Mobile Phase | Acetonitrile (B52724)/Water with Ammonium Formate buffer helixchrom.com | Acetonitrile/Ammonium Acetate buffer (pH 4.0-5.0) nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV at 254 nm or 280 nm helixchrom.comnih.gov | UV at 254 nm or 280 nm nih.gov |

| Injection Volume | 5 - 20 µL | 5 - 20 µL |

| Column Temperature | Ambient or 25-30 °C | Ambient or 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives